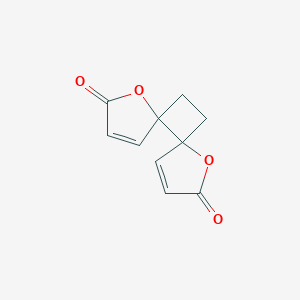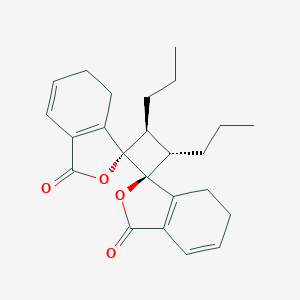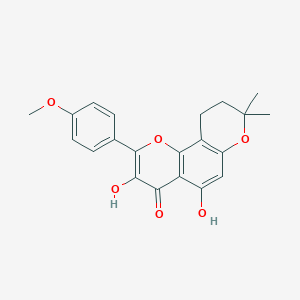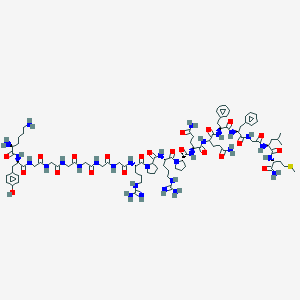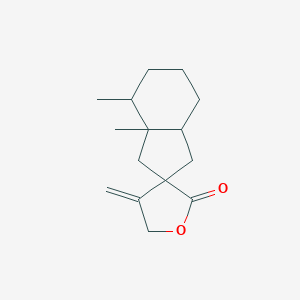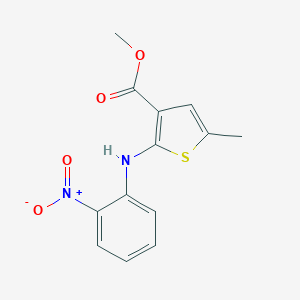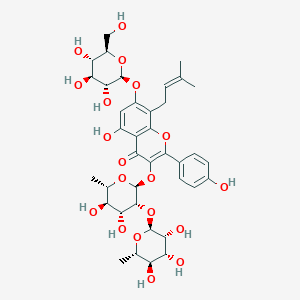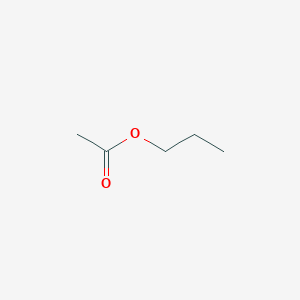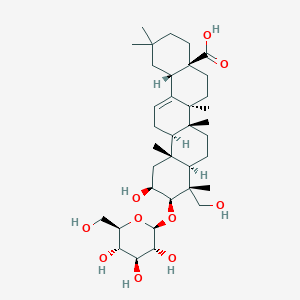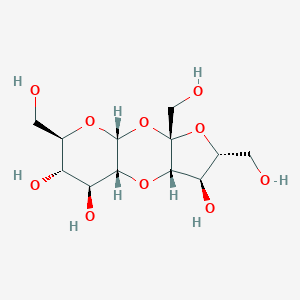
2,3'-Anhydrosucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Anhydrosucrose (AS) is a disaccharide that is derived from sucrose. It has been of great interest to researchers due to its unique properties, such as its ability to inhibit the activity of enzymes that break down sucrose.
Mecanismo De Acción
2,3-Anhydrosucrose inhibits the activity of sucrase, an enzyme that breaks down sucrose into glucose and fructose. This results in a decrease in the absorption of sucrose and a subsequent decrease in blood glucose levels. Additionally, it has been found to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, leading to an increase in glucose uptake and utilization in skeletal muscle.
Efectos Bioquímicos Y Fisiológicos
2,3-Anhydrosucrose has been shown to have a number of biochemical and physiological effects. It has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease body weight in animal studies. Additionally, it has been shown to increase glucose uptake and utilization in skeletal muscle, leading to an improvement in glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3-Anhydrosucrose in lab experiments is its ability to inhibit the activity of sucrase, which can be useful in studying the effects of sucrose on glucose metabolism. Additionally, it has been shown to have a number of beneficial effects on glucose metabolism, making it a potential therapeutic agent for diabetes and obesity. One limitation of using 2,3-Anhydrosucrose in lab experiments is that it may not accurately reflect the effects of sucrose in vivo, as it only inhibits the activity of sucrase and not other enzymes involved in sucrose metabolism.
Direcciones Futuras
There are a number of future directions for research on 2,3-Anhydrosucrose. One area of interest is the development of 2,3-Anhydrosucrose derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, further studies are needed to determine the optimal dose and duration of treatment with 2,3-Anhydrosucrose for the treatment of diabetes and obesity. Finally, more research is needed to determine the safety and efficacy of 2,3-Anhydrosucrose in human clinical trials.
Métodos De Síntesis
2,3-Anhydrosucrose is synthesized by the reaction of sucrose with a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction results in the removal of water from sucrose, leading to the formation of 2,3-Anhydrosucrose.
Aplicaciones Científicas De Investigación
2,3-Anhydrosucrose has been extensively studied for its potential use as a therapeutic agent for diabetes and obesity. It has been shown to inhibit the activity of enzymes that break down sucrose, leading to a decrease in blood glucose levels. Additionally, it has been found to reduce body weight and improve insulin sensitivity in animal studies.
Propiedades
Número CAS |
131158-06-0 |
|---|---|
Nombre del producto |
2,3'-Anhydrosucrose |
Fórmula molecular |
C12H20O10 |
Peso molecular |
324.28 g/mol |
Nombre IUPAC |
(1R,3S,5R,6R,7S,9R,10S,11S,12R)-3,5,12-tris(hydroxymethyl)-2,4,8,13-tetraoxatricyclo[7.4.0.03,7]tridecane-6,10,11-triol |
InChI |
InChI=1S/C12H20O10/c13-1-4-6(16)8(18)9-11(19-4)22-12(3-15)10(20-9)7(17)5(2-14)21-12/h4-11,13-18H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clave InChI |
GLEFGUONDOLGII-UGDNZRGBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H]2[C@H](O1)O[C@]3([C@@H](O2)[C@@H]([C@H](O3)CO)O)CO)O)O)O |
SMILES |
C(C1C(C(C2C(O1)OC3(C(O2)C(C(O3)CO)O)CO)O)O)O |
SMILES canónico |
C(C1C(C(C2C(O1)OC3(C(O2)C(C(O3)CO)O)CO)O)O)O |
Sinónimos |
2,3'-anhydrosucrose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



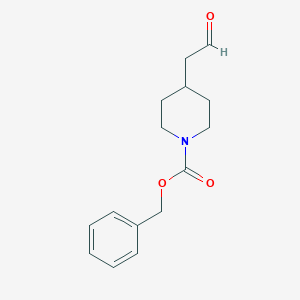
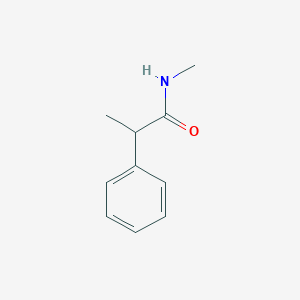
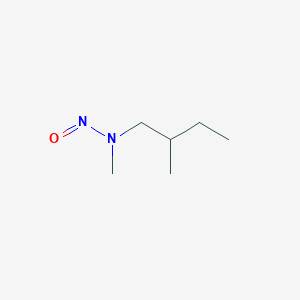
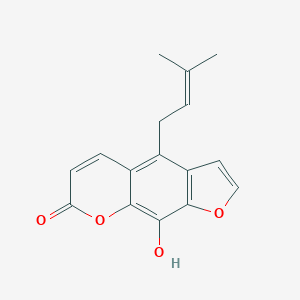
![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)
